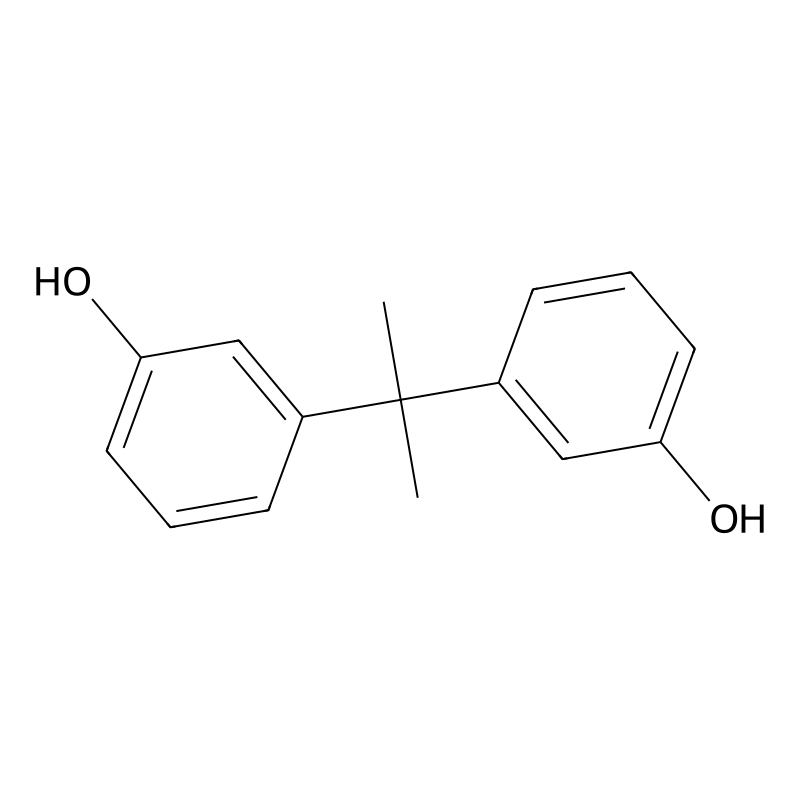3,3'-(Propane-2,2-diyl)diphenol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Endocrine Disruptor Model
One of the main applications of BPA in scientific research is its use as a model endocrine disruptor. Endocrine disruptors are chemicals that can interfere with the body's hormonal system. BPA's structure mimics the hormone estrogen, allowing it to bind to estrogen receptors in cells [Source: National Institutes of Health (.gov), "Bisphenol A (BPA)," . This binding can alter gene expression and lead to various physiological effects. Researchers use BPA in cell cultures and animal models to study the mechanisms by which endocrine disruptors might influence hormone signaling and downstream health outcomes [Source: Environmental Protection Agency (.gov), "Bisphenol A (BPA)," ].
3,3'-(Propane-2,2-diyl)diphenol, commonly known as Bisphenol A (BPA), is a synthetic organic compound with the chemical formula C15H16O2. It is characterized as a colorless solid that is soluble in various organic solvents. First synthesized in 1891 by Russian chemist Aleksandr Dianin, this compound has become essential in the production of polycarbonate plastics and epoxy resins due to its ability to enhance durability and clarity in materials .
- Oxidation: Can be oxidized to form quinones using oxidizing agents like potassium permanganate and chromium trioxide.
- Reduction: Can be reduced to hydroquinones utilizing reducing agents such as sodium borohydride and lithium aluminum hydride.
- Substitution: Engages in electrophilic aromatic substitution reactions, including nitration (using nitric acid) and halogenation (using halogens like chlorine or bromine) .
Major Products Formed- Oxidation: Quinones
- Reduction: Hydroquinones
- Substitution: Nitro and halogenated derivatives
Research indicates that 3,3'-(Propane-2,2-diyl)diphenol acts as an endocrine disruptor. It can bind to estrogen receptors and alter gene expression, potentially interfering with hormonal pathways involved in thyroid function and insulin signaling. Studies have linked BPA exposure to various health risks, including reproductive disorders, obesity, diabetes, and certain cancers .
The synthesis of 3,3'-(Propane-2,2-diyl)diphenol generally follows these steps:
- Condensation Reaction: The primary method involves the condensation of acetone with two equivalents of phenol. This reaction is catalyzed by a strong acid such as hydrochloric acid or sulfuric acid.
- Excess Phenol: An excess of phenol is typically used to drive the reaction to completion and limit byproduct formation.
- Distillation: The reaction mixture is distilled to remove excess phenol and water, yielding pure 3,3'-(Propane-2,2-diyl)diphenol .
This process exemplifies green chemistry principles due to its high atom economy and minimal byproducts.
3,3'-(Propane-2,2-diyl)diphenol has a wide range of applications:
- Plastics Manufacturing: Used extensively in producing polycarbonate plastics and epoxy resins.
- Consumer Products: Commonly found in food containers, water bottles, dental sealants, and other consumer goods.
- Scientific Research: Investigated for its potential health risks and effects on human health .
Studies have focused on the interaction of 3,3'-(Propane-2,2-diyl)diphenol with biological systems. Its mechanism of action involves binding to estrogen receptors and influencing gene expression related to hormonal pathways. Research indicates that BPA can affect brain development and reproductive health during critical periods such as fetal development .
Several compounds share structural similarities with 3,3'-(Propane-2,2-diyl)diphenol. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Bisphenol F | C13H12O2 | Derived from formaldehyde; used in epoxy resins |
| Bisphenol S | C12H10O4S | Contains sulfur; used in specialty plastics |
| Bisphenol AF | C15H10F6O | Fluorinated derivative; used for high-performance polymers |
| Tetramethyl bisphenol F | C18H22O4 | Contains additional methyl groups; enhances thermal stability |
These compounds differ primarily in their substituents or functional groups but share a core diphenolic structure. The unique properties of 3,3'-(Propane-2,2-diyl)diphenol make it particularly significant for industrial applications compared to its counterparts.








